2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by a morpholine ring substituted with a benzyl group and a fluorophenylacetamide moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative.
Acylation: The final step involves the acylation of the morpholine derivative with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the morpholine ring.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies may explore its activity against specific diseases, its pharmacokinetics, and its safety profile.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its unique properties might also make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-chlorophenyl)acetamide
- 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-bromophenyl)acetamide
- 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, which can be advantageous in drug development.
Properties
Molecular Formula |
C19H19FN2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H19FN2O3/c20-15-6-8-16(9-7-15)21-18(23)12-17-19(24)22(10-11-25-17)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,23) |
InChI Key |
CNKJITHCAYFLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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